![molecular formula C16H16N4O2S B2875811 N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzenesulfonamide CAS No. 2097923-51-6](/img/structure/B2875811.png)

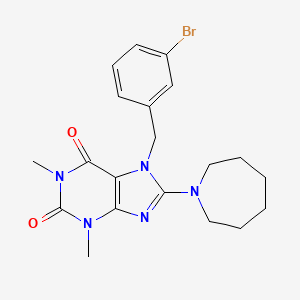

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

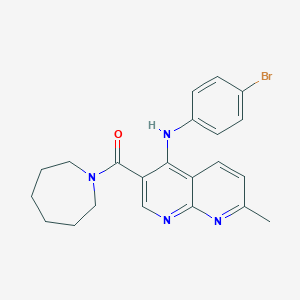

“N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzenesulfonamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H .

Applications De Recherche Scientifique

Antitumor Activity

This compound has been evaluated for its potential as an antimitotic and antivascular agent . It shows promise in inhibiting tubulin polymerization, which is a crucial process in cell division. By disrupting this process, the compound can effectively halt the proliferation of cancer cells, making it a potent candidate for antitumor drugs .

Synthesis of Nitrogen Heterocycles

The structural framework of this compound allows for its use in the synthesis of various nitrogen heterocycles. These heterocycles are foundational structures in many pharmaceuticals and are essential for creating a diverse range of therapeutic agents .

Antidiabetic Applications

Derivatives of this compound have shown efficacy in reducing blood glucose levels. This property can be harnessed to develop new treatments for diabetes and related metabolic disorders, where controlling blood glucose is paramount .

Anti-tubercular Agents

The compound’s derivatives have been synthesized and tested against Mycobacterium tuberculosis . The results indicate potential for the development of new anti-tubercular agents, which could be crucial in the fight against tuberculosis, especially with drug-resistant strains .

Anticancer Activity

Research has been conducted on the compound’s derivatives for their antiproliferative activity against various human cancer cell lines. This includes studies on non-small cell lung cancer, breast cancer, colon cancer, and prostate cancer cell lines, highlighting its broad potential in cancer treatment .

Chemical Synthesis and Functionalization

The compound serves as a key intermediate in chemical synthesis, enabling the creation of complex molecules. Its versatility in reactions makes it valuable for constructing a wide array of chemical entities, which can be further functionalized for different scientific applications .

Mécanisme D'action

Target of Action

Similar compounds have been known to target enzymes like acetylcholinesterase (ache) , which plays a crucial role in the nervous system of both vertebrates and invertebrates by hydrolyzing acetylcholine .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit the activity of ache , affecting normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

Similar compounds have been known to affect pathways related to oxidative stress . Overexpression of reactive oxygen species (ROS) can lead to oxidative damage, affecting different cellular components negatively .

Result of Action

Similar compounds have been known to exhibit various pharmacological activities, including antiviral, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Propriétés

IUPAC Name |

N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c21-23(22,16-6-2-1-3-7-16)19-9-10-20-13-15(12-18-20)14-5-4-8-17-11-14/h1-8,11-13,19H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUFAMMOMXVHRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/no-structure.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2875729.png)

![5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2875730.png)

![2-[(6-Fluoropyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2875739.png)

![6-chloro-N2-[4-(morpholin-4-yl)butyl]pyridine-2,5-dicarboxamide](/img/structure/B2875740.png)

![1-Methyl-3-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2875743.png)

![2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2875748.png)

![N-(2-methoxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2875751.png)